

A Comparative Guide to the Cytotoxicity of s-Triazine Derivatives

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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

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For Researchers, Scientists, and Drug Development Professionals

The s-triazine (1,3,5-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various s-triazine derivatives, supported by quantitative experimental data. It also details the common experimental protocols used for cytotoxicity assessment and visualizes the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Cytotoxicity of s-Triazine Derivatives

The cytotoxic efficacy of s-triazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC₅₀ values of representative s-triazine derivatives against various cancer cell lines, offering a clear comparison of their potency.

Derivative Class	Compound	Cancer Cell Line	IC50 (μM)	Reference
Pyrazolyl-s-triazines	Compound with piperidine/morpholine and aniline moieties (7d)	U-87 MG (Glioblastoma)	10.9 ± 4.1	[1]
PANC-1 (Pancreatic)	26.7 ± 8.3	[1]		
A549 (Lung)	12.4 ± 6.4	[1]		
MCF-7 (Breast)	8.3 ± 2.1	[1]		
Compound with piperidine/morpholine and two aniline moieties (7f)	U-87 MG (Glioblastoma)	Potent activity reported	[1]	
Chlorophenylamino-s-triazines	2,4-dichloro, pyrrolidine substituted (4c)	C26 (Murine Colon Carcinoma)	1.71	[2]
MCF-7 (Human Breast Cancer)	6.85	[2]		
3,4-dichloro, pyrrolidine substituted (3c)	C26 (Murine Colon Carcinoma)	3.05	[2]	
MCF-7 (Human Breast Cancer)	4.98	[2]		
Imamine-1,3,5-triazines	N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-	MDA-MB-231 (Triple-negative breast)	6.25	[3]

triazine-2,4-
diamine (4f)

6-chloro-N2-
cyclohexyl-N2-
methyl-N4-(4-
methyl-3-((4-
(pyridin-3-yl)
pyrimidin-2-yl)
amino)
phenyl)-1,3,5-
triazine-2,4-
diamine (4k)

MDA-MB-231
(Triple-negative
breast)

8.18

[3]

Mono- and
Bis(dimethylpyra-
zoly)-s-triazines

N-(4-
Bromophenyl)-4-
(3,5-dimethyl-1H-
pyrazol-1-yl)-6-
morpholino-
1,3,5-triazin-2-
amine (4f)

HCT-116 (Colon)

0.50 ± 0.080

[4]

MCF-7 (Breast)

4.53 ± 0.30

[4]

HepG2 (Liver)

3.01 ± 0.49

[4]

N-(4-
chlorophenyl)-4,6
-bis(3,5-dimethyl-
1H-pyrazol-1-
yl)-1,3,5-triazin-
2-amine (5c)

MCF-7 (Breast)

2.29 ± 0.92

[4]

4,6-bis(3,5-
dimethyl-1H-
pyrazol-1-yl)-N-
(4-
methoxyphenyl)-
1,3,5-triazin-2-
amine (5d)

HCT-116 (Colon)

3.66 ± 0.96

[4]

HepG2 (Liver)	5.42 ± 0.82	[4]
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Experimental Protocols

The following section outlines a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[\[5\]](#)[\[6\]](#)

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

- Harvest and count cells from a sub-confluent culture.
- Seed the cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium.[\[7\]](#)
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[\[7\]](#)

2. Compound Treatment:

- Prepare a series of dilutions of the s-triazine derivatives in culture medium.
- After the 24-hour incubation, remove the old medium and add 100 μ L of the medium containing the different concentrations of the test compounds to the respective wells.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[\[7\]](#)

3. MTT Addition and Incubation:

- After the treatment period, remove the medium from each well.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.[\[7\]](#)

- Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[\[5\]](#)[\[7\]](#)

4. Solubilization of Formazan:

- Carefully remove the MTT solution.
- Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[\[7\]](#)
- Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

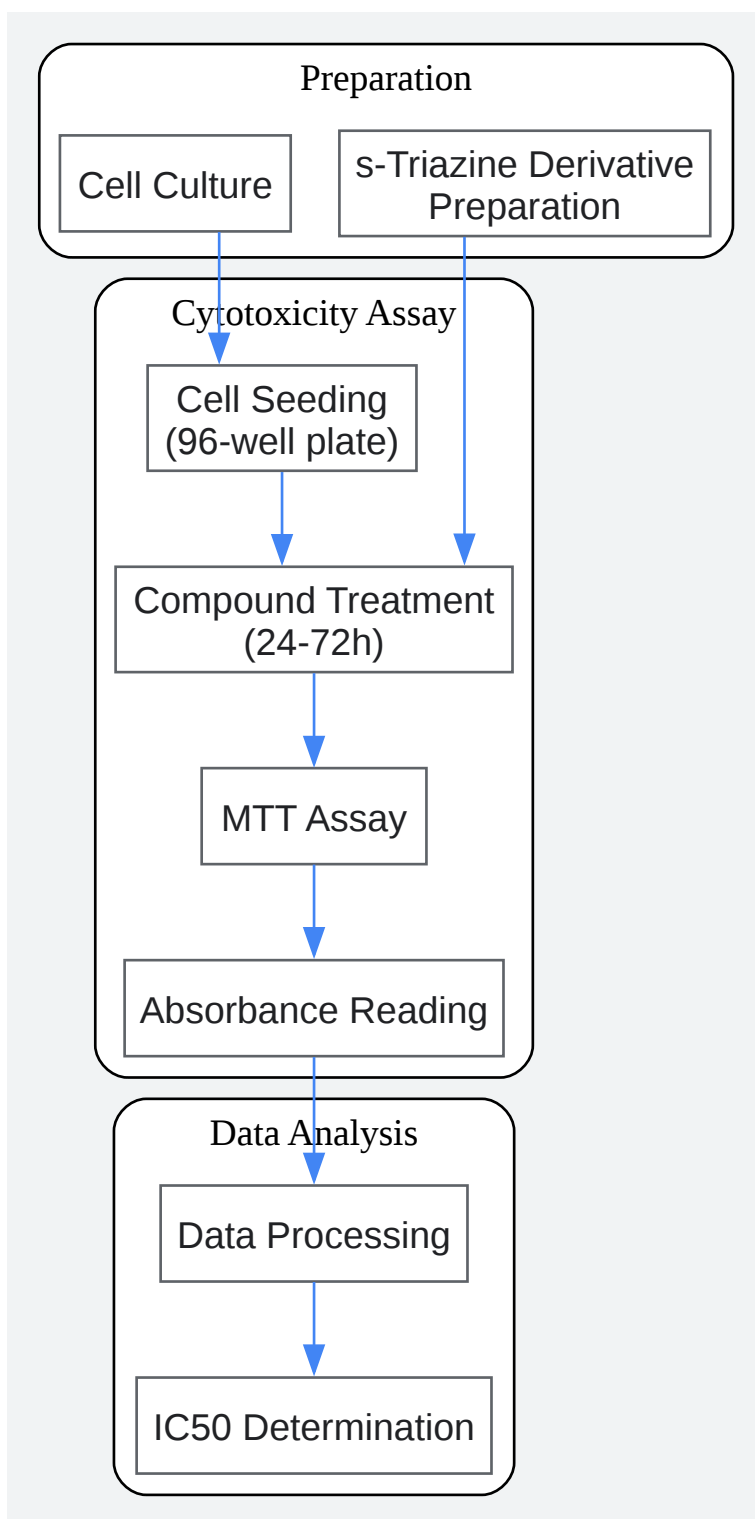
- Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[\[7\]](#)
- A reference wavelength of >650 nm can be used to subtract background absorbance.[\[5\]](#)

6. Data Analysis:

- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

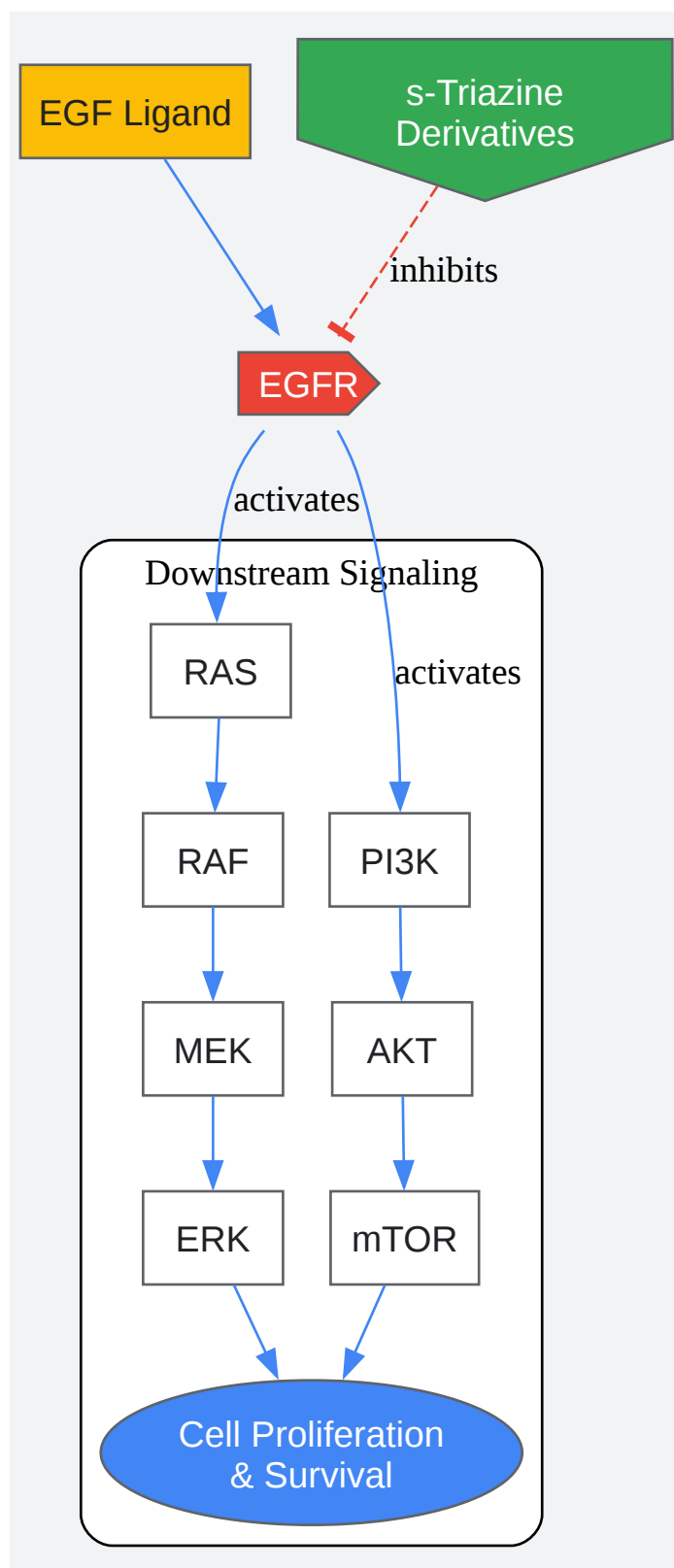
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by cytotoxic s-triazine derivatives and a typical experimental workflow.



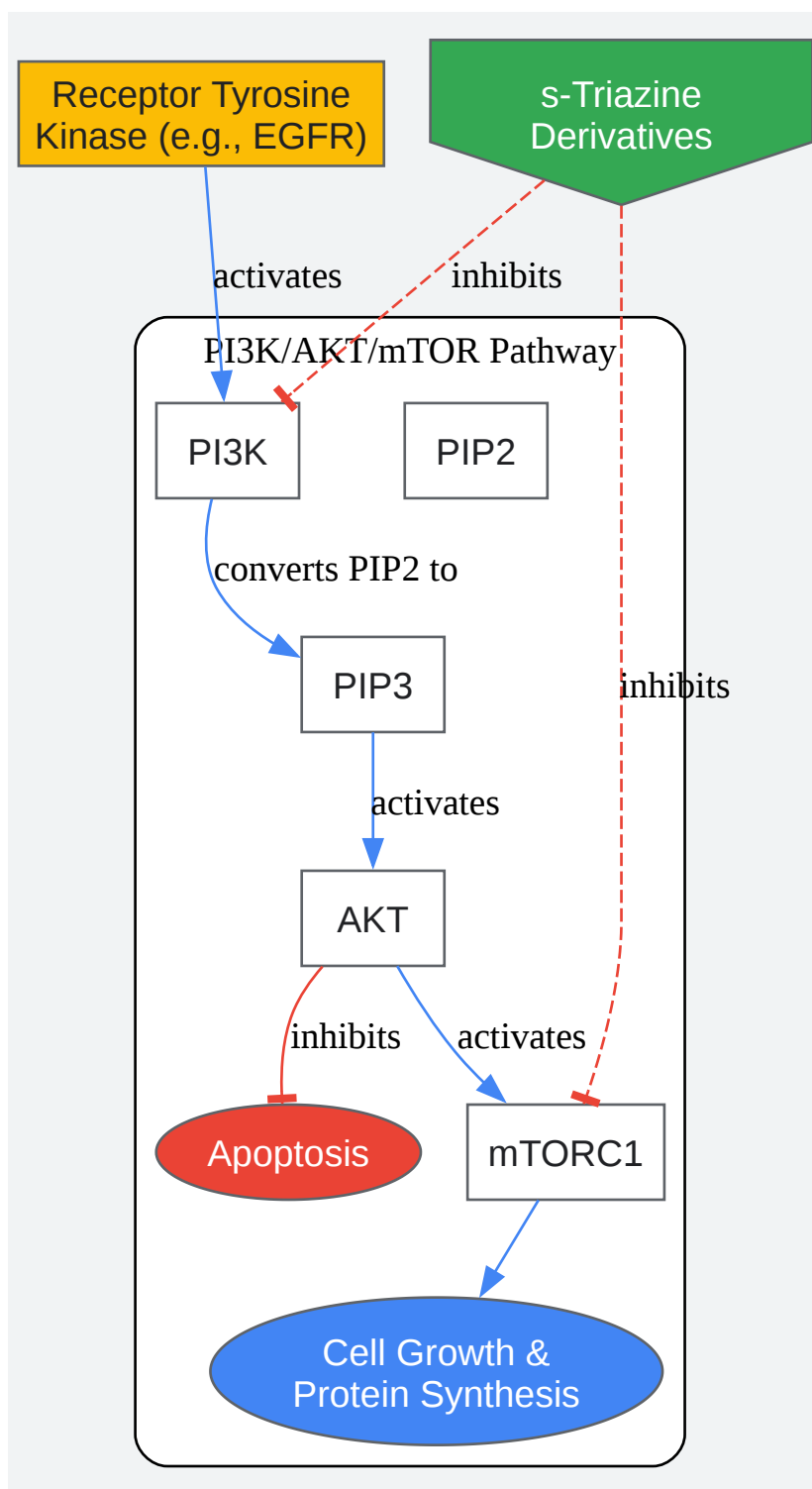
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Experimental workflow for cytotoxicity assessment.



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EGFR signaling pathway and s-triazine inhibition.



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PI3K/AKT/mTOR pathway and s-triazine inhibition.

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